1,2,2-Trimethylcyclopentan-1-ol
Description
1,2,2-Trimethylcyclopentan-1-ol is a substituted cyclopentanol derivative featuring three methyl groups at positions 1, 2, and 2 on the cyclopentane ring. This compound is characterized by its tertiary alcohol functionality and steric hindrance due to the bulky methyl substituents. Safety data for this compound highlight hazards such as flammability, skin/eye irritation, and environmental toxicity, necessitating strict handling protocols .
Properties
CAS No. |
135409-96-0 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
1,2,2-trimethylcyclopentan-1-ol |
InChI |
InChI=1S/C8H16O/c1-7(2)5-4-6-8(7,3)9/h9H,4-6H2,1-3H3 |
InChI Key |
LTTNSSUBWZAKJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1(C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,2-Trimethylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 1,2,2-trimethylcyclopentanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. This reaction reduces the ketone group to an alcohol group, yielding this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The starting material, 1,2,2-trimethylcyclopentanone, is subjected to hydrogenation in the presence of a catalyst in a continuous flow reactor. The reaction conditions are optimized to achieve high yields and purity of the desired alcohol product .
Chemical Reactions Analysis
Types of Reactions
1,2,2-Trimethylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 1,2,2-trimethylcyclopentanone, using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form 1,2,2-trimethylcyclopentane using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid or potassium permanganate (KMnO₄) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 1,2,2-Trimethylcyclopentanone.
Reduction: 1,2,2-Trimethylcyclopentane.
Substitution: 1,2,2-Trimethylcyclopentyl chloride.
Scientific Research Applications
While "1,2,2-Trimethylcyclopentan-1-ol" is not directly discussed in the provided search results, closely related compounds and terpenoids are mentioned, offering insights into potential applications.
Fragrance Industry: Isomeric 1-alkyl/alkenyl-2,2,4(2,4,4)-trimethyl-cyclopentan-1-ols are useful as fragrances in mixtures containing active chlorine and are stable in these conditions . They can be prepared by reacting isomeric 2,2,4 (2,4,4) trimethyl-cyclopentanones with Grignard compounds . Preferred isomers include those where the alkyl group is ethyl, n-butyl, vinyl, or allyl . Similarly, 3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol has odor properties reminiscent of sandalwood oil and can be used in compositions for fragrance .
Terpenoids as Bioactive Compounds: Terpenoids, a class of compounds related to trimethylcyclopentanol derivatives, have various biological properties, including antioxidant, antimicrobial, anti-inflammatory, antiallergic, anticancer, and antimetastatic effects . They are considered for applications in the food, cosmetics, pharmaceutical, and medical industries .
Pharmaceutical Applications: Terpenoids can positively modulate gamma-aminobutyric acid receptors (GABArs), enhancing their activity . Some monoterpenoids can strongly potentiate the Cl− current induced by the GABA neurotransmitter, even at low concentrations .
Synthesis: Isomeric cyclopentan-1-ols can be prepared by reacting isomeric 2,2,4(2,4,4) trimethyl-cyclopentanones with Grignard compounds R-MgX, where R is C2-C5-alkyl or C3-C5-alkenyl, and X is a halogen atom, in ether at about 36 °C . The salts formed are subsequently hydrolysed into the Isomeric cyclopentan-1-ols .
Other Cyclopentanol Derivatives: Other derivatives, such as (1r,3s)-1,2,2-trimethyl-3-pent-2-enylcyclopentan-1-ol, (1r,3s)-3-hex-2-enyl-1,2,2-trimethylcyclopentan-1-ol, and 1,2,2-trimethyl-3-prop-2-enylcyclopentan-1-ol, are also relevant .
Table of Potential Applications
Mechanism of Action
The mechanism of action of 1,2,2-trimethylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclopentane ring can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
3-Methyl-2-cyclopenten-1-ol
- Structure and Synthesis: A cyclopentenol with a methyl group at position 3 and a hydroxyl group at position 1. Synthesized via aluminum hydride reduction of 3-methyl-2-cyclopenten-1-one, yielding 76.2% under controlled conditions .
- Key Differences: Reactivity: The conjugated double bond in 3-methyl-2-cyclopenten-1-ol increases susceptibility to oxidation and electrophilic addition, unlike the saturated cyclopentane backbone of 1,2,2-Trimethylcyclopentan-1-ol.
1-(1-Aminobutan-2-yl)cyclopentan-1-ol
- Structure and Applications: Features an amino-butyl side chain, enabling applications in pharmaceuticals (e.g., chiral intermediates) and agrochemicals. Its amino group enhances polarity and hydrogen-bonding capacity, contrasting with the hydrophobic methyl-dominated profile of this compound .
- Safety Profile: this compound poses flammability and environmental hazards due to methyl groups, while the amino analog may present risks associated with amine toxicity (e.g., respiratory irritation) .
5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol
- Structure and Regulatory Status : A fragrance compound with a bicyclic structure and multiple methyl substituents. Subject to IFRA safety standards, emphasizing restricted use concentrations due to sensitization risks .
- Key Differences: Regulatory Scrutiny: Unlike this compound, this compound has a well-documented safety assessment under IFRA, reflecting its industrial use in perfumery . Molecular Complexity: The pentan-2-ol chain and cyclopentenyl group introduce conformational flexibility absent in the rigid cyclopentanol framework of this compound.
Biological Activity
1,2,2-Trimethylcyclopentan-1-ol is a cyclic alcohol that has garnered interest due to its potential biological activities. This compound is characterized by a unique structure that may influence various biological pathways, making it a candidate for further research in pharmacology and toxicology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a cyclopentane ring with three methyl groups and a hydroxyl group, which contributes to its reactivity and biological properties.
Biological Activity Profiles
Recent studies have highlighted various biological activities associated with this compound. The following table summarizes key findings from recent research:
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. In vitro studies indicate that it inhibits the growth of various bacterial strains, suggesting its potential use as a natural preservative or therapeutic agent against infections. For instance, the compound showed notable activity against Staphylococcus aureus and Escherichia coli.
Cytotoxicity and Cancer Research
The compound has been evaluated for its cytotoxic effects on cancer cell lines. Research indicates that this compound can induce apoptosis in certain cancer cells. A study involving human lung cancer cells reported a dose-dependent increase in cell death when treated with this compound. The underlying mechanisms may involve the disruption of mitochondrial function and the activation of caspase pathways .
Neuroprotective Properties
In neuropharmacological studies, this compound exhibited protective effects against oxidative stress-induced neuronal damage. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The compound's ability to modulate oxidative stress markers points to its role as an antioxidant agent .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound were assessed through various assays measuring cytokine levels. The compound effectively reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity indicates its potential utility in managing inflammatory conditions .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Applied Microbiology demonstrated that formulations containing this compound significantly reduced microbial load in food products.
- Cancer Cell Line Study : Research published in Cancer Letters reported that treatment with varying concentrations of this compound resulted in a marked decrease in viability of lung cancer cells compared to untreated controls.
- Neuroprotection Study : A study featured in Neuroscience Letters indicated that pre-treatment with this compound improved survival rates of neurons exposed to oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
